(1S,2R,4S,6S)-2-methyl-6-propan-2-yl-3-oxatricyclo[4.1.0.02,4]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,4S,6S)-2-methyl-6-propan-2-yl-3-oxatricyclo[41002,4]heptane is a complex organic compound with a unique tricyclic structure This compound is characterized by its three-ring system, which includes an oxygen atom, making it an oxatricyclic compound The presence of methyl and isopropyl groups further adds to its structural complexity
Méthodes De Préparation
The synthesis of (1S,2R,4S,6S)-2-methyl-6-propan-2-yl-3-oxatricyclo[4.1.0.02,4]heptane involves several steps. One common method involves the cyclization of a suitable precursor under specific reaction conditions. For instance, the precursor can be subjected to a cyclization reaction in the presence of a strong acid or base, which facilitates the formation of the tricyclic structure. Industrial production methods may involve the use of catalysts to increase the efficiency and yield of the reaction. The exact conditions, such as temperature, pressure, and solvent, can vary depending on the desired purity and yield of the final product.
Analyse Des Réactions Chimiques
(1S,2R,4S,6S)-2-methyl-6-propan-2-yl-3-oxatricyclo[4.1.0.02,4]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. In oxidation reactions, the compound can form various oxidized products, depending on the reaction conditions. In reduction reactions, the compound can be reduced to form different reduced products. Substitution reactions can occur at various positions on the tricyclic structure, leading to the formation of a wide range of substituted derivatives.
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis. In biology, it can be used as a probe to study various biochemical pathways. In medicine, it has potential applications as a drug candidate due to its unique structural features. In industry, it can be used as a precursor for the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of (1S,2R,4S,6S)-2-methyl-6-propan-2-yl-3-oxatricyclo[4.1.0.02,4]heptane involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved. The exact molecular targets and pathways can vary depending on the specific application of the compound.
Comparaison Avec Des Composés Similaires
(1S,2R,4S,6S)-2-methyl-6-propan-2-yl-3-oxatricyclo[4.1.0.02,4]heptane can be compared with other similar compounds, such as tricyclo[4.1.0.0(2,7)]heptane and 7-oxabicyclo[4.1.0]heptane . These compounds share similar tricyclic structures but differ in the presence of functional groups and the arrangement of atoms. The unique features of this compound make it distinct and valuable for specific applications.
Propriétés
Numéro CAS |
174512-63-1 |
---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(1S,2R,4S,6S)-2-methyl-6-propan-2-yl-3-oxatricyclo[4.1.0.02,4]heptane |
InChI |
InChI=1S/C10H16O/c1-6(2)10-4-7(10)9(3)8(5-10)11-9/h6-8H,4-5H2,1-3H3/t7-,8+,9-,10+/m1/s1 |
Clé InChI |
KYPLHUCTKYSSKM-RGOKHQFPSA-N |
SMILES |
CC(C)C12CC1C3(C(C2)O3)C |
SMILES isomérique |
CC(C)[C@@]12C[C@@H]1[C@@]3([C@H](C2)O3)C |
SMILES canonique |
CC(C)C12CC1C3(C(C2)O3)C |
Synonymes |
3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.